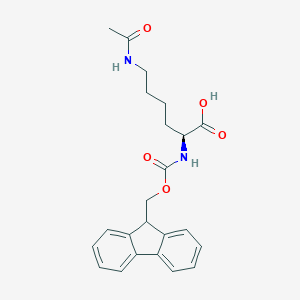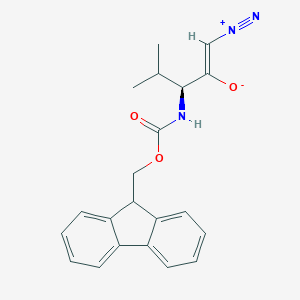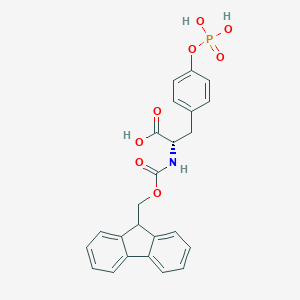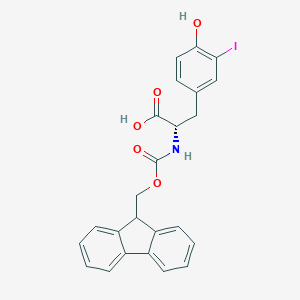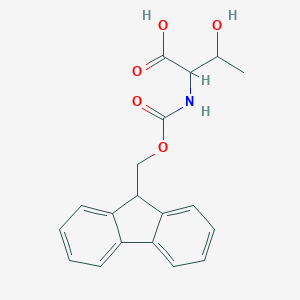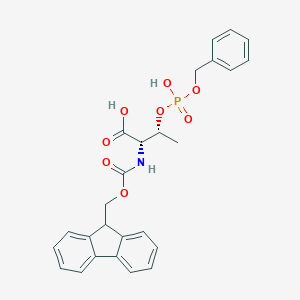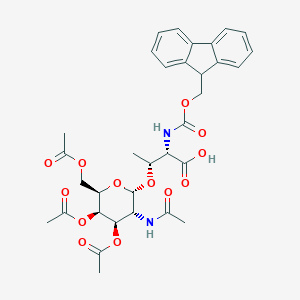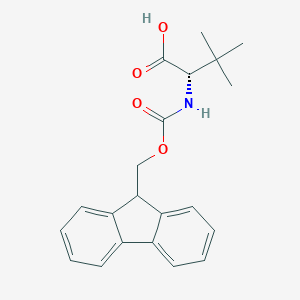
Fmoc-Lys(FOR)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Lys-OH is a derivative of the amino acid lysine, with the Fmoc (Fluorenylmethyloxycarbonyl) group serving as a protective group . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The Fmoc group is acid-labile, meaning it can be removed under acidic conditions .
Synthesis Analysis
The synthesis of Fmoc-Lys derivatives typically involves the condensation of the appropriate acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .Chemical Reactions Analysis
Fmoc-Lys-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed under acidic conditions, allowing the lysine residue to participate in peptide bond formation .Aplicaciones Científicas De Investigación
Fmoc-Lys(FOR)-OH: Un análisis exhaustivo de las aplicaciones de investigación científica
Cultivo celular: This compound y los aminoácidos relacionados protegidos con Fmoc se utilizan en el cultivo celular para mejorar el crecimiento y el mantenimiento de las células in vitro. Proporcionan un entorno biocompatible que apoya la adhesión y proliferación celular.
Plantilla biológica: Estos compuestos sirven como andamios bioorgánicos para la formación de diversas nanoestructuras. Sus propiedades de autoensamblaje se utilizan para crear plantillas para la ingeniería de tejidos y la medicina regenerativa.
Aplicaciones ópticas: Los aminoácidos protegidos con Fmoc tienen propiedades ópticas únicas que los hacen adecuados para su uso en herramientas de imagen y diagnóstico. Pueden utilizarse para mejorar el contraste en las técnicas de imagen o como marcadores fluorescentes.
Sistemas de administración de fármacos: Debido a su biocompatibilidad y capacidad para formar hidrogeles, los compuestos this compound se están explorando para aplicaciones de administración de fármacos. Pueden encapsular fármacos y liberarlos de forma controlada en el sitio diana.
Propiedades catalíticas: Estos aminoácidos pueden actuar como catalizadores en diversas reacciones químicas debido a sus grupos funcionales. Se están estudiando por su potencial para catalizar reacciones de forma más respetuosa con el medio ambiente en comparación con los catalizadores tradicionales.
Aplicaciones terapéuticas: Se está investigando el potencial terapéutico de los aminoácidos protegidos con Fmoc, en particular en el desarrollo de nuevos tratamientos y terapias para diversas enfermedades.
Propiedades antibióticas: Se están llevando a cabo investigaciones sobre las propiedades antibióticas de estos compuestos, con el objetivo de desarrollar nuevos antibióticos que puedan combatir las bacterias resistentes.
Materiales funcionales: La facilidad de síntesis y autoensamblaje de los aminoácidos protegidos con Fmoc los convierte en excelentes candidatos para el desarrollo de materiales funcionales con diversas aplicaciones en biotecnología y ciencia de materiales.
Para obtener información más detallada sobre cada aplicación, consulte las referencias proporcionadas .
Safety and Hazards
Direcciones Futuras
Fmoc-protected amino acids like Fmoc-Lys-OH are gaining popularity in solid-phase peptide synthesis (SPPS), particularly in the development of hydrogels for biological, biomedical, and biotechnological applications . Future research may focus on improving the properties of these hydrogels, as well as exploring new applications for Fmoc-protected amino acids in peptide synthesis .
Mecanismo De Acción
Target of Action
Fmoc-Lys(FOR)-OH, also known as N-α-Fmoc-N-ε-t.-Boc-L-lysine, is primarily used in the field of peptide synthesis . It is a building block for Solid Phase Peptide Synthesis (SPPS), a method used to create peptides, which are crucial components in biological processes .
Mode of Action
The this compound compound interacts with its targets through a process called Fmoc SPPS . In this process, the Fmoc group acts as a temporary protecting group for the amino terminus of the growing peptide chain, preventing unwanted side reactions . The Fmoc group is then removed, allowing the next amino acid to be added to the chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis. In the context of SPPS, this compound contributes to the formation of peptide bonds, which link amino acids together to form peptides . These peptides can then participate in various biological processes, depending on their specific sequences.
Pharmacokinetics
Its utility in spps is influenced by factors such as its stability under the reaction conditions and its reactivity towards the formation of peptide bonds .
Result of Action
The result of this compound’s action in SPPS is the formation of peptides. These peptides can have a wide range of biological activities, depending on their specific sequences. For example, they can serve as enzymes, hormones, or antibodies, among other roles .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Fmoc deprotection and peptide bond formation can be affected by the pH, temperature, and solvent used in the SPPS process . Additionally, the stability of this compound can be influenced by storage conditions .
Análisis Bioquímico
Biochemical Properties
Fmoc-Lys(FOR)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . This allows for the step-by-step assembly of the peptide chain, with the reaction by-products removed at each step .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide bond formation during peptide synthesis. The Fmoc group is cleaved, allowing the amino group of the lysine to form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build up the peptide chain.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAZAXPESSBGE-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: 9-Fluorenylmethyloxycarbonyl-lysine (Fmoc-Lysine) is a derivative of the amino acid lysine commonly used in solid-phase peptide synthesis (SPPS) [, , , , , ]. The Fmoc group acts as a temporary protecting group for the α-amino group, allowing for controlled and sequential addition of amino acids during peptide chain assembly.
A: Lysine possesses two amino groups: one at the α-carbon (involved in peptide bond formation) and one on its side-chain. During SPPS, the side-chain amino group also needs protection to prevent unwanted reactions and ensure the desired peptide sequence is obtained [, , , , , , , ].
ANone: Numerous protecting groups can be employed, each with different properties and cleavage conditions. Some examples include:
- Boc (tert-butyloxycarbonyl): Acid-labile, cleaved by trifluoroacetic acid (TFA) [, , , , , ].
- Alloc (allyloxycarbonyl): Removed by palladium-catalyzed allyl deprotection [, , ].
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved under mildly basic conditions using hydrazine [, , ].
- Mtt (4-methyltrityl): Highly acid-labile, cleaved by dilute TFA solutions, allowing for orthogonal deprotection strategies in the presence of other acid-labile groups [, , , ].
- Ivdde: Used to protect the end amido of amino acid [].
- Pac (Phenylacetyl): Removed by penicillin G acylase [].
ANone: The choice of protecting group depends on the specific synthetic goal.
- Orthogonal Protection: Using groups with different cleavage conditions enables the selective deprotection of specific sites on a peptide, allowing for further modifications, such as cyclization or the introduction of labels [, , ].
- Branched Peptides: Fmoc-Lys(Fmoc)-OH, containing two Fmoc groups, can be used to introduce branching points in peptides for creating dendrimers, multiple antigenic peptides (MAPs), or other complex structures [, , , , ].
- Bioconjugation: Fmoc-Lysine derivatives with side-chain functionalities like azides or alkynes can be utilized in click chemistry reactions to conjugate peptides to other molecules, such as fluorescent dyes or polyethylene glycol (PEG) [, , , , , ].
A:
- Synthesis of labeled tetrapeptides for structural studies: Researchers used Fmoc-Lys(Boc)-OH, along with other specifically labeled amino acids, to synthesize a tetrapeptide for structural analysis using nuclear magnetic resonance (NMR) [].
- Development of DNA polyintercalators: Bis-acridine orange was synthesized using Fmoc-Lys(Boc)-OH and Fmoc-Lys(AO)-OH (AO: acridine orange) for DNA binding studies [, , ].
- Creation of fluorescently labeled peptide conjugates: Fmoc-Lys(Tfa)-OH was crucial in the development of a continuous process for assembling ligand-targeted, fluorescently labeled chelating peptide conjugates for potential cancer theranostics [].
- Synthesis of semisynthetic insulin analogs: Fmoc-Lys(Pac)-OH was used to prepare novel insulin analogs, which were subsequently treated with penicillin G acylase to remove the Pac group and obtain the desired analogs [].
ANone:
- NMR spectroscopy: Confirms the structure and purity of synthesized compounds [, , , ].
- Mass spectrometry: Determines the molecular weight of peptides and confirms their identity [, , , , ].
- High-performance liquid chromatography (HPLC): Used for purification and analysis of peptides [, , , , , ].
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecules [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

